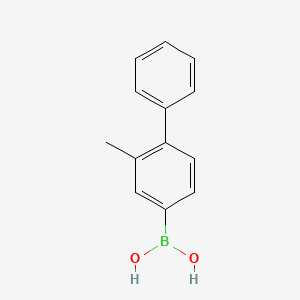

3-Methyl-4-phenylphenylboronic acid

Description

Properties

IUPAC Name |

(3-methyl-4-phenylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHZTYOYTDWLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C2=CC=CC=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 Phenylphenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone for determining the molecular structure of 3-Methyl-4-phenylphenylboronic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, a complete picture of the molecular framework can be assembled.

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of 3-Methyl-4-phenylphenylboronic acid is expected to show distinct signals for the methyl protons, the aromatic protons on both phenyl rings, and the acidic protons of the boronic acid group.

The methyl (CH₃) protons typically appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons will present as a complex series of multiplets in the downfield region, reflecting their distinct chemical environments and spin-spin coupling interactions with neighboring protons. The two protons of the boronic acid's hydroxyl (-B(OH)₂) groups are often broad and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to chemical exchange. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Phenylboronic Acid Analogs Data for closely related compounds are used to infer the expected shifts for 3-Methyl-4-phenylphenylboronic acid.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| B(OH )₂ | Variable (often broad) | Singlet (broad) |

| Aromatic H | 7.0 - 8.2 | Multiplet |

| CH ₃ | ~2.3 | Singlet |

Note: The exact chemical shifts and coupling constants for the aromatic region would require specific experimental data for the target molecule.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. For 3-Methyl-4-phenylphenylboronic acid, signals are expected for the methyl carbon, the various aromatic carbons, and, notably, the carbon atom directly bonded to the boron atom (the ipso-carbon). The signal for the ipso-carbon is often broad and can sometimes be difficult to detect due to quadrupolar relaxation effects from the adjacent boron nucleus. rsc.org The chemical shifts provide evidence for the substitution pattern on the phenyl rings. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for Phenylboronic Acid Analogs Data for closely related compounds are used to infer the expected shifts for 3-Methyl-4-phenylphenylboronic acid.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C -B | ~135 (often not observed) |

| Aromatic C | 115 - 145 |

| C H₃ | ~21 |

Note: The precise assignment of each of the 13 unique carbon signals would require detailed 2D NMR experiments.

¹¹B NMR is a powerful and direct probe of the boron atom's local environment. nsf.gov Boron has two NMR-active isotopes, but ¹¹B (spin I = 3/2, 80.1% natural abundance) is more commonly used due to its higher sensitivity. nsf.govmdpi.com The chemical shift in ¹¹B NMR is highly indicative of the boron atom's coordination number. For trigonal planar (sp²-hybridized) boronic acids like 3-Methyl-4-phenylphenylboronic acid, a broad signal is typically observed in the range of δ 27–34 ppm. rsc.orgsdsu.edu In the presence of coordinating species (like diols or fluoride (B91410) ions) or under certain pH conditions, the boron can become tetracoordinate (sp³-hybridized), resulting in a significant upfield shift to approximately δ 3–13 ppm. mdpi.comresearchgate.net This technique is particularly useful for studying equilibria, such as the dehydration of the boronic acid to form its cyclic anhydride, a boroxine, which shows a slightly different chemical shift. sdsu.eduresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule. acs.org These methods are complementary and are used to confirm the presence of key functional groups.

In the FT-IR spectrum of 3-Methyl-4-phenylphenylboronic acid, a prominent, broad absorption band is expected in the high-frequency region (around 3200-3600 cm⁻¹) corresponding to the O-H stretching vibrations of the hydrogen-bonded boronic acid groups. researchgate.net A strong band around 1340-1390 cm⁻¹ is characteristic of the asymmetric B-O stretching vibration. researchgate.netnist.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings are found in the 1400-1600 cm⁻¹ region. kashanu.ac.ir

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. physicsopenlab.org For instance, the ring breathing modes can provide information about the substitution pattern. researchgate.netnih.gov The B-C stretching vibration is also observable. researchgate.net

Table 3: Key Vibrational Modes for 3-Methyl-4-phenylphenylboronic acid

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| Asymmetric B-O Stretch | 1340 - 1390 | FT-IR |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. For phenylboronic acids, a common and defining feature in the crystal lattice is the formation of hydrogen-bonded dimers. cdnsciencepub.com Two molecules typically associate through a pair of O-H···O hydrogen bonds between their boronic acid functionalities, creating a stable, centrosymmetric dimeric unit. cdnsciencepub.comiucr.org

The crystal structure of 3-Methyl-4-phenylphenylboronic acid would reveal critical geometric parameters, including:

Bond Lengths and Angles: Precise measurements of the B-C, B-O, and C-C bond lengths, as well as the O-B-O bond angle, which is expected to be close to 120° for the sp² hybridized boron center. iucr.orgcdnsciencepub.com

Dihedral Angle: The twist angle between the two phenyl rings is a key conformational feature.

Crystal Packing: The analysis would show how the dimeric units are further arranged in the crystal lattice, often forming layered structures. cdnsciencepub.com

While a specific structure for 3-Methyl-4-phenylphenylboronic acid is not detailed in the search results, the structure of phenylboronic acid itself shows B-O and B-C bond lengths of approximately 1.371 Å and 1.565 Å, respectively. cdnsciencepub.comcdnsciencepub.com

Advanced Mass Spectrometry Techniques in Reaction Monitoring and Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of 3-Methyl-4-phenylphenylboronic acid and for analyzing its role in chemical reactions. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. rsc.org

In the context of reaction analysis, such as the widely used Suzuki-Miyaura cross-coupling reaction where arylboronic acids are key reagents, MS is invaluable. kashanu.ac.ir Techniques like electrospray ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to monitor the reaction progress in real-time. This allows for the detection and quantification of reactants, intermediates, and the final product over time. sciex.com By identifying transient intermediates or byproducts, mass spectrometry provides crucial data for elucidating complex reaction pathways and optimizing reaction conditions. researchgate.net

Chiroptical Spectroscopy for Analysis of Chiral Derivatives

Chiroptical spectroscopy encompasses a set of analytical techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are invaluable for determining the stereochemical properties of chiral compounds, such as establishing absolute configurations and analyzing enantiomeric purity. While specific chiroptical data for derivatives of 3-Methyl-4-phenylphenylboronic acid are not extensively documented in publicly available literature, the principles of these techniques can be applied to hypothetical chiral derivatives to illustrate their analytical power.

Chirality in derivatives of 3-Methyl-4-phenylphenylboronic acid can be introduced through several strategies. One common approach involves the formation of diastereomeric esters with chiral diols, such as tartaric acid derivatives or pinanediol. The resulting diastereomers can often be separated chromatographically, and their individual stereochemistries can be investigated using chiroptical methods.

Another avenue for creating chiral analytes from boronic acids involves the formation of tetracoordinate boron species. For instance, the reaction with salicylhydrazone derivatives can create a stereogenic boron center within a fused ring system. The resulting enantiomers can be separated and analyzed, exhibiting mirror-image CD spectra with opposing Cotton effects, which confirms their enantiomeric relationship. acs.org

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA) as a function of wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and are characteristic of the molecule's three-dimensional structure. For a pair of enantiomers, the CD spectra are perfect mirror images of each other.

In the context of chiral boronic acid derivatives, CD spectroscopy would be instrumental in:

Confirming Enantiomeric Purity: After separating a racemic mixture of a chiral derivative, CD spectroscopy can confirm the optical purity of the isolated enantiomers.

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), it is often possible to assign the absolute configuration of the stereogenic centers.

Studying Conformational Changes: The CD spectrum is sensitive to the conformation of the molecule. Changes in the environment, such as solvent or temperature, that affect the molecular conformation can be monitored by changes in the CD signal.

An illustrative example of the type of data that could be obtained for a hypothetical pair of enantiomeric derivatives of 3-Methyl-4-phenylphenylboronic acid is presented in Table 1.

Table 1: Illustrative Circular Dichroism Data for Hypothetical Chiral Derivatives of 3-Methyl-4-phenylphenylboronic Acid

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| Enantiomer A | 230 | +15,000 |

| 255 | -8,000 | |

| Enantiomer B | 230 | -15,000 |

| 255 | +8,000 |

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows one or more Cotton effects in the regions of the molecule's absorption bands. The sign and magnitude of the Cotton effect are related to the stereochemistry of the molecule. While CD spectroscopy is generally preferred for its simpler, non-overlapping peaks, ORD can provide complementary information and is particularly useful for measuring optical rotation at wavelengths far from any absorption bands.

For chiral derivatives of 3-Methyl-4-phenylphenylboronic acid, ORD would be used to:

Determine Specific Rotation: The measurement of optical rotation at a specific wavelength (commonly the sodium D-line at 589 nm) is a fundamental characteristic of a chiral compound.

Analyze Stereochemistry: The shape and sign of the Cotton effect in an ORD spectrum can be correlated with the absolute configuration of the molecule.

A hypothetical data table illustrating the kind of specific rotation data that might be obtained is shown in Table 2.

Table 2: Illustrative Specific Rotation Data for Hypothetical Chiral Derivatives of 3-Methyl-4-phenylphenylboronic Acid

| Enantiomer | Concentration ( g/100 mL) | Solvent | Specific Rotation [α]D²⁵ |

| Enantiomer A | 1.0 | Methanol | +45.5° |

| Enantiomer B | 1.0 | Methanol | -45.5° |

Induced Circular Dichroism (ICD)

Induced Circular Dichroism can be observed when an achiral molecule is placed in a chiral environment. For example, the complexation of a boronic acid with a chiral host molecule, such as a cyclodextrin, can induce a CD signal. hep.com.cn This technique is particularly useful for studying host-guest interactions and for developing chiral sensors. hep.com.cnresearchgate.net In the case of 3-Methyl-4-phenylphenylboronic acid, studying its inclusion complexes with various cyclodextrins could provide insights into the nature of these interactions and the conformational changes that occur upon binding.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Scaffolds

The strategic placement of the methyl and phenyl groups on the phenylboronic acid core imparts specific steric and electronic properties to 3-Methyl-4-phenylphenylboronic acid, making it a valuable precursor for the synthesis of intricate molecular architectures.

Synthesis of Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the creation of biaryl structures. Arylboronic acids are key reagents in these palladium-catalyzed reactions. While specific studies detailing the use of 3-Methyl-4-phenylphenylboronic acid are not extensively documented in publicly available literature, the principles of Suzuki-Miyaura coupling strongly suggest its utility in this context. The reaction generally involves the coupling of an organoboron species with an organohalide.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Halide (e.g., Aryl Bromide) | 3-Methyl-4-phenylphenylboronic acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | Organic Solvent (e.g., Toluene (B28343)/Water) | Substituted Biaryl |

The methyl and phenyl substituents on the boronic acid would influence the electronic and steric nature of the resulting biaryl product, offering a route to tailor the properties of the final molecule.

Construction of Diverse Heterocyclic Systems

Boronic acids are instrumental in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. researchgate.netaablocks.com The reactivity of the boronic acid group allows for its participation in various cyclization and coupling reactions to form rings containing heteroatoms such as nitrogen, oxygen, and sulfur. Although specific examples employing 3-Methyl-4-phenylphenylboronic acid are not readily found in the literature, its structural analogues are widely used in reactions such as the Petasis reaction and other multicomponent reactions that lead to heterocyclic frameworks. sigmaaldrich.com The presence of the biphenyl (B1667301) moiety in 3-Methyl-4-phenylphenylboronic acid would allow for the synthesis of complex, fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Role in Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. acs.org Boronic acids have been increasingly utilized in MCRs due to their ability to act as versatile reaction partners. For instance, the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a vinyl- or arylboronic acid, is a well-established method for the synthesis of α-amino acids and other valuable compounds.

While direct examples of 3-Methyl-4-phenylphenylboronic acid in MCRs are not prevalent in the surveyed literature, its participation in such reactions can be inferred from the reactivity of similar boronic acids. The Ugi and Passerini reactions are other examples of MCRs where boronic acid derivatives have been successfully incorporated, leading to the rapid generation of diverse molecular libraries. sigmaaldrich.comresearchgate.net The unique substitution pattern of 3-Methyl-4-phenylphenylboronic acid would introduce specific steric and electronic biases in these reactions, leading to novel and diverse molecular scaffolds.

Enabling Chiral Synthesis and Asymmetric Catalysis

The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry. Boronic acids and their derivatives have proven to be valuable in the field of asymmetric catalysis, both as chiral ligands and as substrates in stereoselective transformations. nih.gov For example, chiral biaryl compounds, which can be synthesized using boronic acids, are often used as privileged ligands in a wide range of asymmetric catalytic reactions. nih.gov

Although specific applications of 3-Methyl-4-phenylphenylboronic acid in asymmetric catalysis are not extensively reported, its potential is evident. The synthesis of chiral biaryls through asymmetric Suzuki-Miyaura coupling using chiral palladium catalysts is a well-established strategy. Furthermore, the boronic acid functionality itself can participate in asymmetric transformations, such as the enantioselective 1,4-addition of arylboronic acids to enones, to create stereogenic centers with high enantiomeric excess. The steric and electronic properties of the methyl and phenyl substituents on 3-Methyl-4-phenylphenylboronic acid could play a crucial role in inducing stereoselectivity in such reactions.

Precursors for Functional Polymeric Materials and Nanomaterials

Phenylboronic acids are valuable monomers for the synthesis of functional polymers and for the surface modification of nanomaterials due to their unique chemical properties. nih.govresearchgate.net The boronic acid group can undergo reversible covalent bonding with diols, a property that has been widely exploited in the development of "smart" materials that respond to changes in pH or the presence of specific analytes like glucose. researchgate.net

Polymers incorporating phenylboronic acid moieties can be prepared through various polymerization techniques. While specific polymerization of 3-Methyl-4-phenylphenylboronic acid is not detailed in the available literature, the general principles of boronic acid polymer synthesis are well-established. These polymers have found applications in drug delivery, sensing, and self-healing materials. nih.gov

Furthermore, 3-Methyl-4-phenylphenylboronic acid can be used to functionalize the surface of nanomaterials such as nanoparticles and quantum dots. rsc.orgnih.govacs.org This surface modification can impart specific recognition capabilities to the nanomaterials, enabling their use in targeted drug delivery, bioimaging, and diagnostics. nih.govnih.gov The biphenyl structure of 3-Methyl-4-phenylphenylboronic acid could also contribute to the photophysical properties of the resulting nanomaterials.

Table 2: Potential Applications of Polymers and Nanomaterials Derived from Phenylboronic Acids

| Material Type | Functionalization | Potential Application |

| Polymer | Incorporation of 3-Methyl-4-phenylphenylboronic acid into the polymer backbone or as a side chain. | Glucose-responsive drug delivery, self-healing materials, sensors. |

| Nanoparticles | Surface modification with 3-Methyl-4-phenylphenylboronic acid. | Targeted cancer therapy, bioimaging, diagnostics. |

Analytical Applications in Molecular Recognition and Sensing Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them excellent candidates for the development of molecular recognition and sensing systems. researchgate.net This interaction is particularly useful for the detection of saccharides, including glucose, which is of great interest for the management of diabetes. researchgate.netgrillolabuc.com

Fluorescent sensors based on phenylboronic acids have been designed to signal the presence of saccharides through changes in their fluorescence emission. The binding of a saccharide to the boronic acid moiety can alter the electronic properties of the fluorophore, leading to a detectable optical response. While specific sensor systems based on 3-Methyl-4-phenylphenylboronic acid are not widely reported, the fundamental principles suggest its potential in this area. The methyl and phenyl substituents could be used to tune the binding affinity and selectivity of the sensor for different saccharides.

Theoretical and Computational Investigations of 3 Methyl 4 Phenylphenylboronic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of boronic acid derivatives. These studies provide a molecular-level understanding that complements experimental findings.

The initial step in the computational investigation of 3-Methyl-4-phenylphenylboronic acid involves the optimization of its geometrical structure. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For molecules with rotatable bonds, such as the C-C bond between the two phenyl rings and the C-B bond, multiple conformations can exist.

The orientation of the boronic acid group, B(OH)₂, relative to the phenyl ring is another crucial factor. The hydroxyl groups can adopt different orientations through rotation around the C-B and B-O bonds, leading to various conformers. The most stable conformer is typically stabilized by intramolecular hydrogen bonding interactions between the hydroxyl groups of the boronic acid moiety.

Table 1: Example of Calculated Geometrical Parameters for a Phenylboronic Acid Derivative (Note: Data is illustrative for a related phenylboronic acid and not specific to 3-Methyl-4-phenylphenylboronic acid)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (inter-ring) | 1.49 | - | - |

| C-B | 1.56 | - | - |

| B-O | 1.37 | - | - |

| C-C-B | - | 121.0 | - |

| O-B-O | - | 118.5 | - |

The electronic structure of 3-Methyl-4-phenylphenylboronic acid dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity.

For 3-Methyl-4-phenylphenylboronic acid, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) system, which acts as the electron-donating part. The LUMO, conversely, is anticipated to be centered on the boronic acid group, specifically the empty p-orbital of the boron atom, which makes it an electron acceptor (Lewis acid).

Analysis of the charge distribution, often performed using methods like Mulliken population analysis or by mapping the electrostatic potential (MEP), reveals the electron density distribution across the molecule. bhu.ac.in The MEP surface visually identifies the electrophilic and nucleophilic sites. malayajournal.org In 3-Methyl-4-phenylphenylboronic acid, the oxygen atoms of the boronic acid group would exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the boron atom and the hydrogen atoms of the hydroxyl groups would show positive potential, indicating sites for nucleophilic interaction.

Table 2: Example of Calculated Electronic Properties for a Phenylboronic Acid Derivative (Note: Data is illustrative for a related phenylboronic acid and not specific to 3-Methyl-4-phenylphenylboronic acid)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental data. researchgate.net

Each calculated vibrational mode can be animated to visualize the atomic motions, enabling a definitive assignment of the spectral bands to specific functional groups and types of vibrations (e.g., stretching, bending, or torsional modes). For 3-Methyl-4-phenylphenylboronic acid, key vibrational modes would include the O-H stretching of the boronic acid group, the B-O and C-B stretching, the aromatic C-H stretching, and the various ring vibrations of the biphenyl backbone. Comparing the theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions in the solid state. researchgate.net

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Phenylboronic Acid Derivative (cm⁻¹) (Note: Data is illustrative for a related phenylboronic acid and not specific to 3-Methyl-4-phenylphenylboronic acid)

| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |

|---|---|---|---|

| O-H Stretch | 3750 | 3600 | 3595 |

| Aromatic C-H Stretch | 3100 | 3000 | 3005 |

| C=C Ring Stretch | 1610 | 1580 | 1578 |

| B-O Stretch | 1380 | 1350 | 1345 |

Mechanistic Probing and Reaction Dynamics via Computational Chemistry

Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving 3-Methyl-4-phenylphenylboronic acid, such as the widely used Suzuki-Miyaura cross-coupling reaction.

Computational studies can map out the entire energy profile of a reaction pathway, from reactants to products. This involves identifying and characterizing all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

For a reaction involving 3-Methyl-4-phenylphenylboronic acid, DFT calculations can be used to model the key steps, such as transmetalation to a palladium catalyst. By calculating the activation energies associated with different potential pathways, the most favorable reaction mechanism can be determined. This level of detail provides a fundamental understanding of what drives the reaction and how its efficiency might be improved.

The reactivity of 3-Methyl-4-phenylphenylboronic acid is influenced by subtle intramolecular interactions. These can include hydrogen bonds within the boronic acid group or between the boronic acid and other parts of the molecule. Steric interactions, such as the repulsion between the methyl group and the adjacent phenyl ring, also play a significant role in determining the molecule's preferred conformation and, consequently, its accessibility for reaction.

Quantum Chemical Methods for Spectroscopic Property Prediction

The spectroscopic characteristics of boronic acid derivatives, including 3-Methyl-4-phenylphenylboronic acid, can be extensively investigated through a variety of quantum chemical methods. These computational techniques offer profound insights into the electronic structure and its correlation with spectroscopic properties, often serving as a powerful complement to experimental studies. By modeling the molecule at an atomic level, it is possible to predict spectroscopic data, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.

Theoretical Framework and Computational Approaches

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most prevalent and effective methods for predicting the spectroscopic properties of organic molecules like boronic acids. rsc.orgacs.org These methods provide a good balance between computational cost and accuracy.

The typical workflow for a computational spectroscopic study of 3-Methyl-4-phenylphenylboronic acid would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for this purpose, as it has been shown to provide reliable geometries for phenylboronic acid derivatives. rsc.orgchemicalbook.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. rsc.org

Vibrational Analysis (IR Spectroscopy): Following geometry optimization, the vibrational frequencies are calculated. These theoretical frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in the infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. chemicalbook.com This allows for a direct comparison with experimental IR data and aids in the assignment of spectral bands to specific molecular motions, such as the characteristic O-H and B-O stretches of the boronic acid group. nih.gov

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). chemicalbook.com These calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high enough to aid in the assignment of complex experimental NMR spectra and to understand how the electronic environment of each atom influences its chemical shift. For some boronic acids, the treatment of solvent effects, either implicitly (e.g., using the Polarizable Continuum Model - PCM) or explicitly, can be crucial for accurately predicting certain chemical shifts, particularly for labile protons like those in the -B(OH)₂ group. unibo.itnsf.gov

Electronic Spectra Prediction (UV-Vis Spectroscopy): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. rsc.org This method simulates the electronic transitions from the ground state to various excited states. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nature of the electronic transitions (e.g., π → π*). acs.org For boronic acid derivatives, these calculations can help interpret how substituents on the phenyl rings influence the electronic structure and the resulting absorption spectra.

Illustrative Data from Theoretical Studies

While specific computational studies on 3-Methyl-4-phenylphenylboronic acid are not available in the cited literature, the following tables illustrate the type of data that would be generated and how it would be presented. The data for related phenylboronic acid derivatives shows a generally good correlation between theoretical predictions and experimental values. rsc.orgchemicalbook.com

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Phenylboronic Acid Derivative.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch | Value | Value | Stretching of hydroxyl groups |

| C-H Stretch (Aromatic) | Value | Value | Stretching of C-H bonds on phenyl rings |

| C=C Stretch (Aromatic) | Value | Value | In-plane stretching of the phenyl rings |

| B-O Stretch | Value | Value | Asymmetric stretching of the B-O bonds |

| C-B Stretch | Value | Value | Stretching of the carbon-boron bond |

This table demonstrates how theoretical vibrational frequencies are compared to experimental data to assign spectral peaks to specific molecular motions.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a Phenylboronic Acid Derivative.

| Carbon Atom | Calculated δ (ppm) (GIAO) | Experimental δ (ppm) |

| C-B (ipso-carbon) | Value | Often not detected |

| C (ortho) | Value | Value |

| C (meta) | Value | Value |

| C (para) | Value | Value |

| C (methyl) | Value | Value |

This table illustrates the comparison between theoretically predicted NMR chemical shifts and experimental values, which is crucial for structural elucidation.

Table 3: Illustrative TD-DFT Results for Electronic Transitions of a Phenylboronic Acid Derivative.

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Value | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | Value | HOMO-1 → LUMO |

| S₀ → S₃ | Value | Value | Value | HOMO → LUMO+1 |

This table shows the kind of output generated from a TD-DFT calculation, which is used to predict and interpret the UV-Vis absorption spectrum.

Future Perspectives and Research Challenges in 3 Methyl 4 Phenylphenylboronic Acid Chemistry

Development of More Efficient and Selective Synthetic Routes

The synthesis of arylboronic acids has evolved significantly, yet the pursuit of more efficient, sustainable, and selective methods remains a primary research goal. For a polysubstituted compound like 3-Methyl-4-phenylphenylboronic acid, achieving high regioselectivity and yield is paramount.

Future research will likely focus on moving beyond traditional methods, such as the Grignard reaction with trialkyl borates nih.govgoogle.com, which often require stringent anhydrous conditions and can have limited functional group tolerance. While palladium-catalyzed cross-coupling of aryl halides with diboron (B99234) reagents is a common and effective method nih.gov, challenges related to catalyst cost and residual metal contamination persist.

A significant area of development is the direct C–H borylation of the biphenyl (B1667301) precursor. This atom-economical approach avoids the need for pre-functionalized starting materials like aryl halides nih.gov. The challenge lies in controlling the regioselectivity on the complex 3-methylbiphenyl (B165614) scaffold to borylate the desired position exclusively.

Table 1: Comparison of Potential Synthetic Routes for 3-Methyl-4-phenylphenylboronic Acid

| Synthetic Method | Potential Advantages | Key Research Challenges |

| Grignard/Organolithium Routes | Utilizes readily available starting materials. nih.govgoogle.com | Requires cryogenic temperatures and strictly anhydrous conditions; limited functional group tolerance. nih.gov |

| Palladium-Catalyzed Cross-Coupling | High yields and good functional group tolerance. nih.gov | High cost of palladium catalysts; potential for metal contamination in the product. |

| Iridium-Catalyzed C-H Borylation | High atom economy; avoids pre-functionalization. nih.gov | Achieving high regioselectivity on a substituted biphenyl core; catalyst cost. |

| Electrochemical Synthesis | Can be performed under mild conditions with sacrificial anodes. capes.gov.br | Optimization of reaction parameters (solvent, anode material) for high selectivity and yield. |

Further innovation is anticipated in flow chemistry, which has been shown to improve the synthesis of some phenylboronic acids by enabling rapid temperature changes and suppressing side reactions. nih.gov

Integration into Advanced Catalytic Systems for Sustainable Synthesis

The principles of green chemistry increasingly guide synthetic design, demanding processes that are efficient, produce minimal waste, and utilize non-toxic components. Arylboronic acids are well-suited to this paradigm, as boron-containing byproducts are generally considered to have low toxicity. researchgate.net

A key future direction for 3-Methyl-4-phenylphenylboronic acid is its integration into sustainable catalytic systems. This includes its use in multicomponent reactions, which allow for the construction of complex molecules in a single step with high atom economy. Nickel-catalyzed four-component reactions involving arylboronic acids, for instance, have been developed to create highly functionalized spirocyclic structures. acs.org Adapting such methodologies for 3-Methyl-4-phenylphenylboronic acid would provide rapid access to novel molecular scaffolds.

Another avenue is the development of catalytic processes where water is the only byproduct, such as the direct amidation of carboxylic acids, which can be catalyzed by electron-deficient arylboronic acids. orgsyn.org While 3-Methyl-4-phenylphenylboronic acid is not electron-deficient, its derivatives could be tailored for such applications. The synergy between palladium catalysis and the oxidation of arylboronic acids to generate phenols in situ also represents a novel, sustainable route to diaryl ethers, broadening the scope beyond traditional cross-coupling. acs.org

Design of Next-Generation Functional Materials and Molecular Recognition Systems

The boronic acid functional group is a powerful tool for molecular recognition due to its unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. mdpi.comnih.gov This property is the foundation for a vast array of sensors and functional materials, particularly for the detection and binding of saccharides, which are ubiquitous in biological systems. acs.orgacs.org

The future design of materials incorporating 3-Methyl-4-phenylphenylboronic acid will leverage this diol-binding capability. The biphenyl core of the molecule provides a rigid, π-conjugated scaffold that can be integrated into fluorescent or electrochemical sensor systems. The methyl and phenyl substituents can be further functionalized to tune the material's solubility, steric properties, and electronic behavior.

Table 2: Potential Applications in Functional Materials and Molecular Recognition

| Application Area | Design Principle | Potential Target Analytes |

| Fluorescent Sensors | Integration into a fluorophore system where diol binding modulates photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). acs.orgacs.org | Glucose, fructose, glycoproteins, catechols (e.g., dopamine). nih.gov |

| Electrochemical Biosensors | Immobilization on electrode surfaces to detect binding events through changes in impedance or current. nih.gov | Glycated proteins, bacteria, ribonucleic acids. mdpi.com |

| Targeted Drug Delivery | Functionalization of nanoparticles or polymers to target sialic acid, which is overexpressed on the surface of many cancer cells. nih.govacs.org | Cancer cells. |

| Smart Polymers | Incorporation into hydrogels that swell or shrink in response to changes in saccharide concentration or pH. nih.gov | Glucose for insulin (B600854) delivery systems. |

A significant challenge will be to design systems with high selectivity for specific saccharides from a complex mixture. This requires precise control over the steric and electronic environment around the boronic acid group. The 3-methyl-4-phenylphenyl scaffold offers a unique platform for achieving this, where further modification could create highly specific binding pockets, advancing the fields of medical diagnostics, environmental monitoring, and targeted therapeutics. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-4-phenylphenylboronic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of arylboronic acids typically involves Miyaura borylation or Suzuki coupling precursors. For 3-Methyl-4-phenylphenylboronic acid, start with halogenated intermediates (e.g., 3-methyl-4-phenylbromobenzene) and react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂). Optimize temperature (80–100°C), solvent (THF or dioxane), and base (KOAc) to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is recommended. Monitor reaction progress using TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of 3-Methyl-4-phenylphenylboronic acid?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and phenyl groups at C3 and C4). Look for characteristic boronic acid proton signals at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₃BO₂⁺, expected m/z 212.11) .

- FT-IR : B-O stretching vibrations near 1,320–1,370 cm⁻¹ .

Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling 3-Methyl-4-phenylphenylboronic acid?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Boronic acids may release boric acid upon hydrolysis, which is toxic. Store in airtight containers under inert gas (N₂/Ar). For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How does the steric and electronic environment of 3-Methyl-4-phenylphenylboronic acid influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The methyl group introduces steric hindrance, potentially slowing transmetallation, while the phenyl group enhances electron density, stabilizing the boronate intermediate. Kinetic studies (e.g., varying Pd catalysts or ligands) can optimize coupling efficiency. Compare turnover frequencies (TOF) with less hindered analogs . DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states, aiding mechanistic insights .

Q. Can this compound act as a functional monomer in molecularly imprinted polymers (MIPs) for targeted drug delivery?

- Methodological Answer : The boronic acid moiety binds diols (e.g., saccharides in glycoproteins), enabling pH-responsive drug release. To design MIPs:

- Co-polymerize with cross-linkers (ethylene glycol dimethacrylate) and template molecules (e.g., glucose).

- Validate binding via SPR (KD values) and assess release kinetics in simulated physiological conditions .

Q. How do solvent polarity and pH affect the stability of 3-Methyl-4-phenylphenylboronic acid in aqueous solutions?

- Methodological Answer : Boronic acids reversibly form cyclic boronate esters in water. Use UV-Vis spectroscopy to track hydrolysis kinetics at varying pH (4–10). Stability decreases in acidic conditions (pH <6) due to protonation of the B-OH group. Solvents like DMSO or THF stabilize the free acid form .

Key Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.